

Application Notes and Protocols for the Quantification of 4-Pyridinemethanol

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Compound of Interest

Compound Name: 4-Pyridinemethanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of **4-pyridinemethanol** (also known as 4-(hydroxymethyl)pyridine or 4-pyridylcarbinol)[1][2]. The methods described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the fields of pharmaceutical development and quality control.

Introduction

4-Pyridinemethanol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals[3][4]. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final products. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the performance characteristics of the described methods is presented in Table 1. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Summary of Quantitative Data for **4-Pyridinemethanol** Analysis

Parameter	HPLC-UV	GC-MS	UV-Vis Spectrophotometry
Linearity Range	0.5 - 100 µg/mL	0.1 - 50 µg/mL	5 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999	> 0.999	> 0.998
Limit of Quantification (LOQ)	0.5 µg/mL	0.1 µg/mL	5 µg/mL
Accuracy (% Recovery)	98 - 102%	97 - 103%	95 - 105%
Precision (% RSD)	< 2%	< 3%	< 5%
Analysis Time per Sample	~10 min	~15 min	~5 min

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of polar aromatic compounds like **4-pyridinemethanol**. The method presented here is adapted from established protocols for pyridine derivatives[5][6][7][8].

Experimental Protocol

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or another suitable buffer component)
- **4-Pyridinemethanol** reference standard

Chromatographic Conditions:

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring)
- Injection Volume: 10 µL

Standard Preparation:

- Prepare a stock solution of **4-pyridinemethanol** (e.g., 1 mg/mL) in the mobile phase.
- Perform serial dilutions to prepare a series of calibration standards ranging from 0.5 to 100 µg/mL.

Sample Preparation:

- Accurately weigh the sample containing **4-pyridinemethanol**.
- Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Workflow:



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HPLC Analysis Workflow for **4-Pyridinemethanol**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the quantification of **4-pyridinemethanol**, especially in complex matrices. The mass spectrum for **4-pyridinemethanol** is available in the NIST database, which aids in method development[9].

Experimental Protocol

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 μm film thickness)
- Data acquisition and processing software

Reagents:

- Methanol or Dichloromethane (GC grade)
- **4-Pyridinemethanol** reference standard
- Internal standard (e.g., deuterated pyridine or a structurally similar compound with a different retention time)

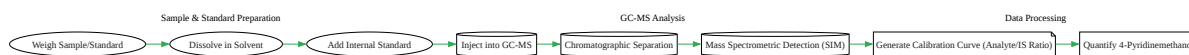
GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless (or split, depending on concentration)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold: 5 minutes at 250 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of **4-pyridinemethanol** (e.g., m/z 109, 80, 79).

Standard and Sample Preparation:

- Prepare a stock solution of **4-pyridinemethanol** and the internal standard in a suitable solvent (e.g., methanol).
- Create calibration standards by serial dilution, each containing a fixed concentration of the internal standard.
- Prepare samples by dissolving a known amount in the solvent, adding the same fixed concentration of the internal standard, and diluting to fall within the calibration range.

Analysis Workflow:



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GC-MS Analysis Workflow for **4-Pyridinemethanol**.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of **4-pyridinemethanol** in simple matrices where interfering substances are absent. The pyridine ring exhibits characteristic UV absorbance[10][11][12][13].

Experimental Protocol

Instrumentation:

- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Reagents:

- Solvent (e.g., ethanol, methanol, or a suitable buffer)
- **4-Pyridinemethanol** reference standard

Method Parameters:

- Wavelength of Maximum Absorbance (λ_{max}): To be determined by scanning a solution of **4-pyridinemethanol** (e.g., 10 $\mu\text{g/mL}$) from 200 to 400 nm. The expected λ_{max} is around 250-260 nm.
- Blank: The solvent used for sample and standard preparation.

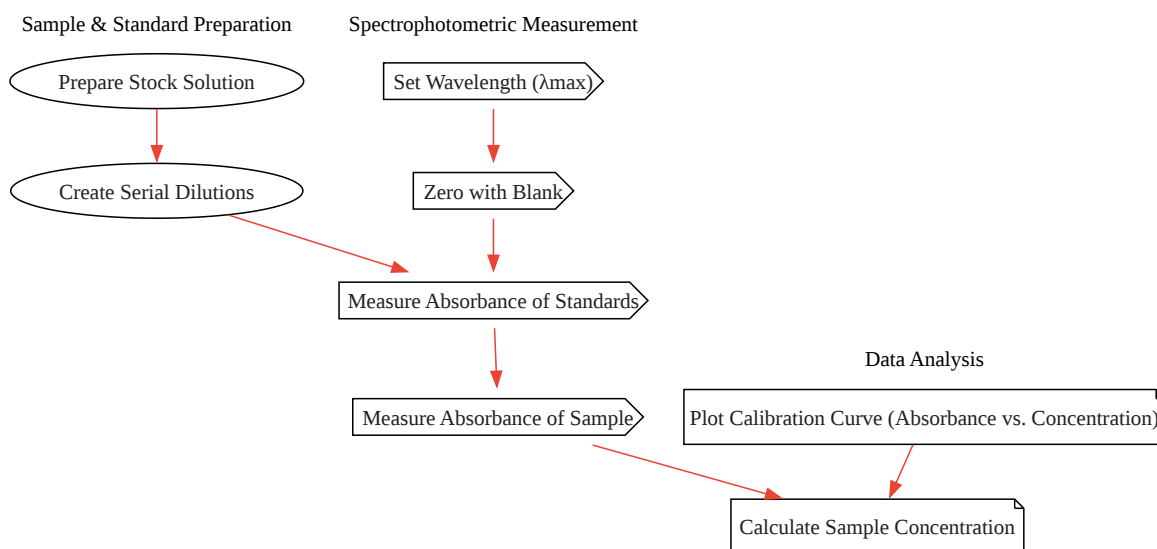
Standard Preparation:

- Prepare a stock solution of **4-pyridinemethanol** in the chosen solvent.
- Prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 5-50 $\mu\text{g/mL}$).

Sample Preparation:

- Dissolve the sample in the solvent to obtain a theoretical concentration within the linear range of the assay.
- Ensure the solution is clear and free of particulates.

Analysis Workflow:



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UV-Vis Spectrophotometry Workflow.

Method Validation

All analytical methods intended for quantitative analysis must be validated to ensure they are fit for purpose. Key validation parameters to be assessed according to ICH guidelines include[14][15][16]:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the quantitative analysis of **4-pyridinemethanol**. The choice of method will depend on the specific

requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any method chosen be subjected to a thorough validation to ensure the reliability and accuracy of the results.

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